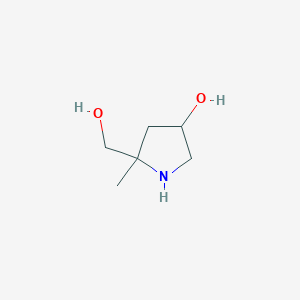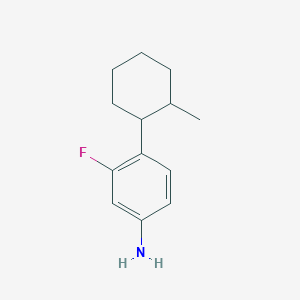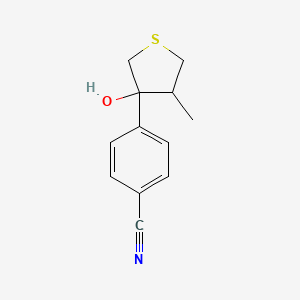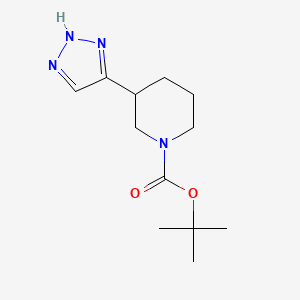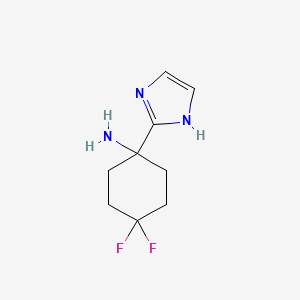
4,4-Difluoro-1-(1H-imidazol-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-(1H-imidazol-2-yl)cyclohexan-1-amine is a compound with the molecular formula C9H13F2N3 It is characterized by the presence of a cyclohexane ring substituted with two fluorine atoms and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(1H-imidazol-2-yl)cyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with an imidazole derivative in the presence of a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(1H-imidazol-2-yl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexane derivatives with various functional groups.
Scientific Research Applications
4,4-Difluoro-1-(1H-imidazol-2-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(1H-imidazol-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, thereby modulating the activity of the target protein. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-1H-pyrazole Derivatives: These compounds share the difluorocyclohexane core but have a pyrazole ring instead of an imidazole ring.
1,3-Dimethyl-1H-imidazol-3-ium-2-yl Derivatives: These compounds have a similar imidazole ring but differ in the substitution pattern and overall structure.
Uniqueness
4,4-Difluoro-1-(1H-imidazol-2-yl)cyclohexan-1-amine is unique due to the specific combination of the difluorocyclohexane core and the imidazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13F2N3 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4,4-difluoro-1-(1H-imidazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H13F2N3/c10-9(11)3-1-8(12,2-4-9)7-13-5-6-14-7/h5-6H,1-4,12H2,(H,13,14) |
InChI Key |
NHEKANUQLGUKSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(C2=NC=CN2)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13215883.png)
![2-{[1-(Pyridin-3-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13215897.png)
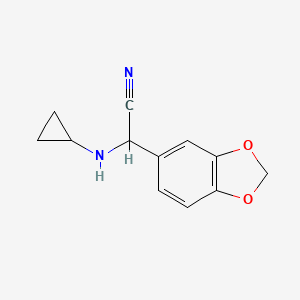
![4-Fluoro-3-[(methylamino)methyl]benzonitrile](/img/structure/B13215914.png)
![5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B13215927.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-5-methylaniline](/img/structure/B13215939.png)
![2-Ethyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13215942.png)
![tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate](/img/structure/B13215946.png)
![tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13215951.png)
![tert-Butyl 7-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13215956.png)
